![molecular formula C50H57F6IrN2P2- B6330680 Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate CAS No. 1019853-01-0](/img/structure/B6330680.png)

Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

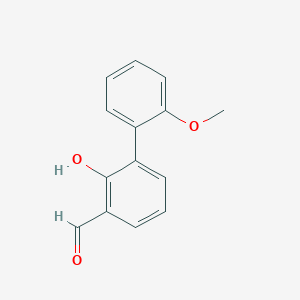

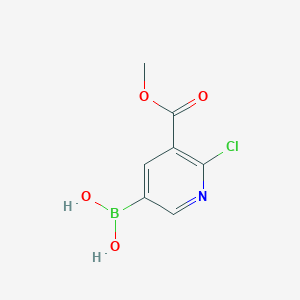

This compound is a highly active iridium(I) complex used for catalytic hydrogen isotope exchange . It is also known by its CAS number 1019853-01-0 .

Molecular Structure Analysis

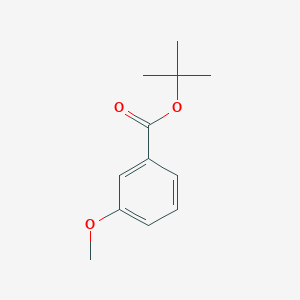

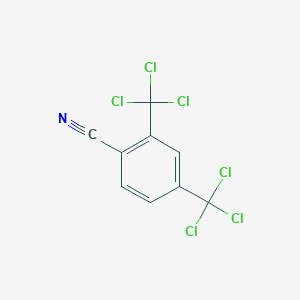

The molecular formula of this compound is C50H57F6IrN2P2 . The InChI key is AHAWFMQPUNARRA-JXNOXZOESA-N . It has a molecular weight of 1054.175g/mol . The structure includes a 1,5-cyclooctadiene, a tribenzylphosphine, and a 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene coordinated to an iridium(I) center, and a hexafluorophosphate as the counterion .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available in the search results, it’s known that iridium complexes are often used as catalysts in various chemical reactions, including hydrogen isotope exchange .Physical and Chemical Properties Analysis

The compound appears as red crystals . Unfortunately, other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the search results .Scientific Research Applications

Comparative Study of Electronic and Steric Properties

The synthesis and characterization of rhodium(I) and iridium(I) complexes, including those with cyclooctadiene (COD), have been described. These complexes enable valuable comparisons of steric and electronic properties of related ligand classes, contributing to understanding the behavior of tribenzylphosphine iridium complexes (Brill et al., 2015).

Catalytic Applications in Hydrogenation Reactions

Cationic iridium complexes with imidazol-2-ylidene ligands have been employed as catalysts for transfer hydrogenation reactions, demonstrating their activity in converting various unsaturated substrates (Hillier et al., 2001).

Versatility in Iridium Chemistry and Catalysis

The versatility of cyclooctadiene ligands in iridium chemistry is highlighted, particularly in the transformation of the 1,5-cyclooctadiene iridium(I) complex into compounds with various coordination modes. These reactions include C-H activation and oxidative additions, showcasing the potential of iridium complexes in catalytic applications (Martín et al., 2003).

C-H Functionalization in Competition Reactions

The assessment of a similar iridium(I) complex in the deuteration of phenyl rings demonstrates its effectiveness in hydrogen isotope exchange (HIE) reactions, providing insights into regioselectivity in transition-metal-catalyzed functionalization processes (Valero et al., 2020).

Synthesis and Catalytic Dehydrogenation Applications

A direct synthetic route to cationic N-heterocyclic carbene (NHC) complexes of iridium has been developed, highlighting their application in the catalytic dehydrogenation of cyclooctadiene. This method offers insights into NHC incorporation in rhodium and iridium catalyzed reactions, with implications for their stability and selectivity in various catalytic processes (Hintermair et al., 2008).

Imine Hydrogenation

The effectiveness of iridium complexes, including [Ir(PBz3)2(COD)]PF6, as catalyst precursors in the hydrogenation of specific imines has been demonstrated, providing a basis for understanding their catalytic mechanisms in similar reactions (Landaeta et al., 2006).

Properties

InChI |

InChI=1S/C21H24N2.C21H21P.C8H12.F6P.Ir/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21;1-2-4-6-8-7-5-3-1;1-7(2,3,4,5)6;/h7-12H,1-6H3;1-15H,16-18H2;1-2,7-8H,3-6H2;;/q;;;-1; |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAWFMQPUNARRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C=CN([C]2)C3=C(C=C(C=C3C)C)C)C.C1CC=CCCC=C1.C1=CC=C(C=C1)CP(CC2=CC=CC=C2)CC3=CC=CC=C3.F[P-](F)(F)(F)(F)F.[Ir] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H57F6IrN2P2- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1054.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6330678.png)